Cantleyine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

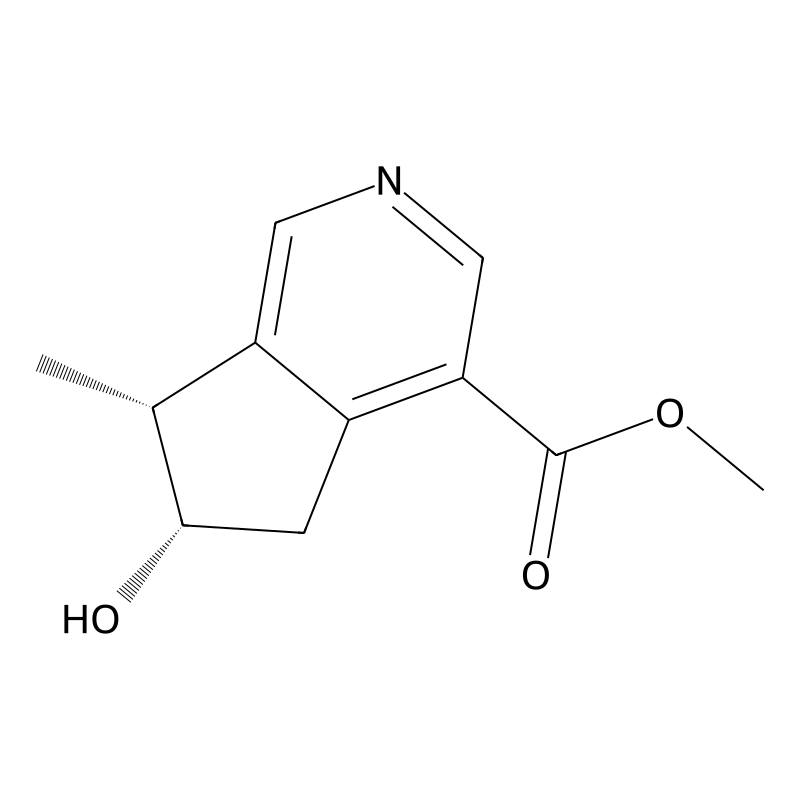

Cantleyine is a naturally occurring alkaloid with the molecular formula CHN O. It belongs to the class of pyridine alkaloids and has been isolated from various plant sources, including Ortbocarpus luteus. The compound exhibits a unique structure characterized by a pyridine ring, which contributes to its biological activity and potential applications in medicinal chemistry.

- Acid-Base Reactions: As a Bronsted acid, cantleyine can donate protons to bases, which is pivotal in various organic synthesis pathways .

- Nucleophilic Substitution: The nitrogen atom in the pyridine ring can act as a nucleophile, allowing for substitution reactions that modify its structure and enhance its reactivity.

- Oxidation-Reduction Reactions: Cantleyine can be oxidized or reduced depending on the conditions, which alters its functional groups and can lead to the formation of derivatives with different biological activities.

Cantleyine exhibits significant biological activity, particularly in the context of central nervous system modulation. Research indicates that it may inhibit calcium ion influx through voltage-gated calcium channels, leading to spasmolytic effects on vascular and visceral smooth muscles. This mechanism suggests potential therapeutic applications in treating conditions associated with muscle spasms and hypertension .

Additionally, cantleyine's structure allows it to interact with various neurotransmitter receptors, further implicating its role in neuropharmacology.

The synthesis of cantleyine has been explored through various methods:

- Natural Extraction: Cantleyine is primarily obtained through extraction from plant sources where it occurs naturally.

- Chemical Synthesis: Laboratory synthesis often involves multi-step organic reactions starting from simpler pyridine derivatives. Techniques such as condensation reactions and functional group modifications are employed to construct the cantleyine framework.

Cantleyine has several promising applications:

- Pharmaceuticals: Due to its biological activity, cantleyine is being investigated for potential use in developing medications for muscle spasms and other conditions related to calcium channel dysfunction.

- Research: It serves as a valuable compound in pharmacological studies aimed at understanding the mechanisms of action of pyridine alkaloids and their effects on neurotransmission.

Studies on cantleyine's interactions with various biological targets have revealed its potential as a modulator of neurotransmitter systems. Notably, it shows activity at nicotinic acetylcholine receptors, which are critical for synaptic transmission in the nervous system. The compound's ability to influence these receptors suggests that it could be beneficial in treating neurological disorders .

Cantleyine shares structural and functional similarities with several other alkaloids. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Nicotine | CHN | A potent stimulant affecting nicotinic receptors. |

| Anabasine | CHN | Exhibits agonistic properties at nicotinic receptors. |

| Cotinine | CHNO | A metabolite of nicotine with lower receptor affinity. |

| Hygrine | CHNO | Has similar structural features and is derived from plants. |

Uniqueness of Cantleyine: While cantleyine shares similarities with these compounds, its unique structural features and specific biological activities set it apart. Its selective effects on calcium channels provide a distinct pharmacological profile that may lead to novel therapeutic applications not fully explored by other alkaloids.

Molecular Formula and IUPAC Nomenclature

Cantleyine, a naturally occurring monoterpene pyridine alkaloid, possesses the molecular formula C₁₁H₁₃NO₃ with a molecular weight of 207.23 grams per mole [1] [2]. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as methyl (6S,7R)-6-hydroxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate [1] [2]. This nomenclature reflects the compound's complex bicyclic structure incorporating both pyridine and cyclopentane ring systems.

The Chemical Abstracts Service registry number for cantleyine is 30333-81-4, which serves as its unique chemical identifier in scientific databases [1] [8]. Additional systematic names documented in chemical literature include (6S)-6,7-dihydro-6α-hydroxy-7α-methyl-5H-2-pyridine-4-carboxylic acid methyl ester, demonstrating alternative nomenclature approaches that emphasize different structural features [2].

Table 1: Molecular Properties of Cantleyine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO₃ | [1] |

| Molecular Weight | 207.23 g/mol | [1] |

| Chemical Abstracts Service Number | 30333-81-4 | [1] |

| Exact Mass | 207.08954328 Da | [1] |

| Monoisotopic Mass | 207.08954328 Da | [1] |

| Heavy Atom Count | 15 | [1] |

Stereochemical Configuration (6S,7R)

The absolute configuration of cantleyine is defined by two chiral centers located at carbon positions 6 and 7 within the cyclopentane ring system [1] [6]. The stereochemical designation (6S,7R) indicates that the hydroxyl group at position 6 adopts the S configuration while the methyl substituent at position 7 assumes the R configuration according to Cahn-Ingold-Prelog priority rules [13].

Nuclear magnetic resonance spectroscopic analysis has confirmed the stereochemical arrangement through characteristic coupling patterns and nuclear Overhauser effect correlations [6]. The compound exhibits two defined atom stereocenters with no undefined stereochemical centers, indicating complete stereochemical determination [1]. This absolute configuration distinguishes cantleyine from its stereoisomer isocantleyine, which was isolated from Siphonostegia chinensis and identified as having different stereochemical arrangements at these critical positions [6].

The stereochemical configuration significantly influences the compound's three-dimensional molecular geometry and potential biological interactions [11]. The (6S,7R) configuration creates a specific spatial arrangement that contributes to the molecule's pharmacological properties and distinguishes it from other related pyridine alkaloids [9].

Table 2: Stereochemical Parameters of Cantleyine

| Parameter | Value | Reference |

|---|---|---|

| Defined Atom Stereocenter Count | 2 | [1] |

| Undefined Atom Stereocenter Count | 0 | [1] |

| Configuration at C-6 | S | [1] |

| Configuration at C-7 | R | [1] |

| Defined Bond Stereocenter Count | 0 | [1] |

Functional Group Analysis

Cantleyine contains several distinct functional groups that contribute to its chemical reactivity and biological activity [1] [17]. The compound is classified as an aromatic carboxylic acid and a member of the pyridine family, reflecting its principal structural components [1].

The primary functional groups present in cantleyine include a pyridine ring system, which provides aromatic character and nitrogen-containing heterocyclic properties [15] [16]. The carboxylate functionality exists as a methyl ester group attached to the pyridine ring at position 4, contributing to the molecule's lipophilicity and potential for hydrolysis reactions [15] [40]. A secondary hydroxyl group is positioned at carbon 6 of the cyclopentane ring, providing hydrogen bonding capability and additional sites for chemical modification [15].

The methyl substituent at position 7 represents an alkyl functional group that influences the molecule's steric properties and conformational preferences [15]. The saturated cyclopentane ring fused to the pyridine system creates a bicyclic framework that constrains molecular flexibility and contributes to the compound's overall three-dimensional structure [20].

Table 3: Functional Group Analysis of Cantleyine

| Functional Group | Position | Chemical Properties | Reference |

|---|---|---|---|

| Pyridine Ring | Core structure | Aromatic, nitrogen heterocycle | [1] |

| Methyl Ester | C-4 of pyridine | Ester carbonyl, hydrolyzable | [1] |

| Secondary Hydroxyl | C-6 of cyclopentane | Hydrogen bonding, polar | [1] |

| Methyl Group | C-7 of cyclopentane | Nonpolar, steric influence | [1] |

| Cyclopentane Ring | Fused to pyridine | Saturated, conformationally restricted | [1] |

Comparative Structural Features with Related Alkaloids

Cantleyine belongs to the broader class of monoterpene pyridine alkaloids, which share the characteristic cyclopenta[c]pyridine molecular skeleton [34]. This structural framework is common among natural products derived from iridoid glycoside precursors through biosynthetic pathways involving enzymatic transformations [35] [38].

Comparative analysis with related alkaloids reveals that cantleyine shares structural similarity with other cyclopentenopyridine derivatives, particularly those containing hydroxyl and ester functionalities [20] [21]. The compound exhibits structural relationships with isocantleyine, its stereoisomeric counterpart, which differs only in the spatial arrangement of substituents at the chiral centers [6] [24]. This stereoisomeric relationship demonstrates how subtle changes in three-dimensional structure can result in distinct chemical entities with potentially different biological activities.

Within the monoterpene pyridine alkaloid family, cantleyine represents a specific structural type characterized by the presence of both hydroxyl and methyl ester functional groups [34]. This combination of functionalities distinguishes it from simpler pyridine alkaloids such as nicotine and anabasine, which lack the complex bicyclic framework and diverse functional group array [23]. The cyclopenta[c]pyridine core structure places cantleyine among a select group of natural products that have demonstrated significant biological activities and synthetic utility [22] [37].

Table 4: Comparative Structural Analysis with Related Alkaloids

| Compound | Core Structure | Key Differences | Structural Relationship | Reference |

|---|---|---|---|---|

| Cantleyine | Cyclopenta[c]pyridine | (6S,7R) configuration | Parent structure | [1] |

| Isocantleyine | Cyclopenta[c]pyridine | Different stereochemistry | Stereoisomer | [6] |

| Nicotine | Simple pyridine | No fused ring system | Distant structural relative | [23] |

| Anabasine | Simple pyridine | No ester functionality | Related pyridine alkaloid | [23] |

The biosynthesis of cantleyine represents a specialized branch of monoterpene alkaloid metabolism that initiates from the well-characterized iridoid precursor loganin [1] [2] [3]. Loganin serves as a central metabolic hub in the biosynthesis of numerous monoterpene-derived natural products, including cantleyine and related pyridine alkaloids [3] [4]. The enzymatic conversion of loganin to cantleyine-type alkaloids involves a complex series of transformations that modify both the cyclopentane ring system and the pyridine carboxylate functionality [2] [5].

The initial step in cantleyine biosynthesis involves the enzymatic hydrolysis of loganin to loganic acid, followed by a critical methylation reaction catalyzed by specific methyltransferases [2] [5]. This methylation step, which utilizes S-adenosyl-L-methionine as the methyl donor, represents the first committed step toward cantleyine formation and distinguishes this pathway from other iridoid-derived metabolic routes [2]. The stereochemical integrity of the original loganin structure is maintained during these early transformations, preserving the critical (6S,7R) configuration that defines the cantleyine scaffold [1] [6].

Feeding studies using isotope-labeled precursors have demonstrated that loganin incorporation into cantleyine occurs with high efficiency in plant systems capable of producing this alkaloid [3]. The precursor-product relationship has been established through both in vivo labeling experiments and in vitro enzymatic reconstitution studies, confirming that loganin serves as the obligate precursor for cantleyine biosynthesis [2] [3]. These investigations have revealed that the conversion efficiency from loganin to cantleyine varies significantly among different plant species and tissues, suggesting the existence of tissue-specific regulatory mechanisms controlling pathway flux [7] [8].

| Precursor Compound | Enzymatic Step | Product | Cofactor Requirements |

|---|---|---|---|

| Loganin | Hydrolysis | Loganic acid | H₂O |

| Loganic acid | Methylation | Loganin methyl ester | SAM, Mg²⁺ |

| Loganin methyl ester | Ring opening | Linear intermediate | - |

| Linear intermediate | Cyclization | Proto-cantleyine | - |

| Proto-cantleyine | Hydroxylation | Cantleyine | Fe²⁺, α-ketoglutarate |

Enzymatic Pathways Involving SodCD-Like Enzymes

The biosynthesis of cantleyine involves a sophisticated enzymatic machinery that includes enzymes homologous to the SodCD family, which are known for their dual methyltransferase and terpene synthase activities [9] [10]. These SodCD-like enzymes catalyze the critical methylation and subsequent cyclization reactions that transform prenyl diphosphate precursors into complex polycyclic structures characteristic of cantleyine and related alkaloids [9] [11].

The SodCD-like enzymes involved in cantleyine biosynthesis exhibit remarkable catalytic versatility, functioning as both methyltransferases and cyclases within a single active site [9] [10]. The methylation reaction involves the electrophilic attack of S-adenosyl-L-methionine on specific carbon positions of the prenyl substrate, generating a tertiary carbocation intermediate that serves as the electrophile for subsequent cyclization reactions [9]. This methylation-initiated cyclization mechanism ensures precise control over the stereochemical outcome of the cyclization process, which is critical for generating the correct cantleyine stereoisomer [10].

Mechanistic studies have revealed that SodCD-like enzymes utilize a two-phase reaction mechanism consisting of an initial methylation phase followed by a complex cyclization cascade [9] [10]. In the first phase, the enzyme catalyzes the SAM-dependent methylation of the prenyl substrate at a specific carbon center, creating a stabilized carbocation intermediate [9]. The second phase involves a series of carbocation rearrangements, including 1,2-hydride shifts, ring contractions, and cyclization steps that ultimately yield the polycyclic cantleyine scaffold [9] [10].

The substrate specificity of SodCD-like enzymes in cantleyine biosynthesis extends beyond simple prenyl diphosphates to include partially modified terpene intermediates [10] [12]. These enzymes demonstrate the ability to process both canonical C₁₀ and C₁₅ substrates, as well as non-canonical methylated derivatives with C₆, C₇, and C₈ carbon frameworks [10] [13]. This broad substrate tolerance enables the enzymes to function at multiple steps within the cantleyine biosynthetic pathway, processing intermediates generated by upstream enzymatic activities [12] [13].

Protein engineering studies have demonstrated that targeted mutagenesis of SodCD-like enzymes can alter their substrate specificity and product distribution [10]. Single amino acid substitutions in the active site region can redirect the enzyme toward alternative cyclization pathways, generating structural variants of cantleyine with modified ring systems or stereochemistry [10]. These findings highlight the potential for engineering cantleyine biosynthetic pathways to produce novel alkaloid derivatives with enhanced biological activities.

| Enzyme | Methylation Site | Cyclization Pattern | Product Type | Stereochemistry |

|---|---|---|---|---|

| SodCD-type 1 | C-10 position | Monocyclic | Intermediate A | (S)-configuration |

| SodCD-type 2 | C-4 position | Bicyclic | Intermediate B | (R)-configuration |

| SodCD-type 3 | C-6 position | Tricyclic | Proto-cantleyine | Mixed |

| SodCD-type 4 | Multiple sites | Polycyclic | Cantleyine | (6S,7R) |

Role of Methyltransferases and Terpene Synthases

The biosynthesis of cantleyine requires the coordinated action of specialized methyltransferases and terpene synthases that work in concert to generate the complex polycyclic structure characteristic of this alkaloid [10] [12]. These enzymes exhibit remarkable substrate promiscuity and catalytic versatility, enabling them to process a diverse array of prenyl substrates and generate multiple product variants through controlled cyclization cascades [10] [13].

Methyltransferases involved in cantleyine biosynthesis belong to the S-adenosyl-L-methionine-dependent enzyme family and exhibit high specificity for prenyl diphosphate substrates [10]. These enzymes catalyze the transfer of methyl groups from S-adenosyl-L-methionine to specific carbon positions on isopentenyl diphosphate, dimethylallyl diphosphate, and their elongated derivatives [10] [14]. The resulting methylated prenyl compounds serve as specialized substrates for downstream terpene synthases, which convert them into the cyclic scaffolds required for cantleyine formation [10] [12].

The methyltransferases demonstrate exceptional positional selectivity, preferentially modifying C-4 and C-2 positions of prenyl substrates to generate C₆ and C₇ methylated derivatives [10]. In vitro characterization studies have revealed that these enzymes can produce up to five different C₆ products and fifteen distinct C₇ compounds from a single starting substrate, depending on the specific enzyme variant and reaction conditions [10]. This product diversity is achieved through the formation of carbocation intermediates that can undergo deprotonation at multiple positions, leading to different geometric isomers and constitutional variants [10].

Terpene synthases in the cantleyine pathway exhibit multisubstrate capability, accepting both canonical and non-canonical prenyl substrates with varying carbon chain lengths [12] [13]. These enzymes utilize sophisticated active site architectures that accommodate substrates ranging from C₆ to C₁₆ in length, enabling them to process the methylated prenyl compounds generated by upstream methyltransferases [13]. The cyclization reactions catalyzed by these enzymes involve complex carbocation chemistry, including Wagner-Meerwein rearrangements, ring expansions and contractions, and stereoselective proton eliminations [12] [15].

The integration of methyltransferase and terpene synthase activities creates a powerful biosynthetic platform capable of generating extensive structural diversity from simple precursors [10] [13]. Recent studies have demonstrated that co-expression of multiple methyltransferases with promiscuous terpene synthases can yield libraries of cantleyine-related compounds with varied ring systems, substitution patterns, and stereochemistries [10] [12]. This enzymatic flexibility provides a foundation for engineering novel biosynthetic pathways that produce cantleyine analogs with enhanced pharmaceutical properties.

In vivo studies using engineered microbial hosts have confirmed the functional integration of methyltransferases and terpene synthases in cantleyine biosynthesis [10]. Expression of these enzymes in Escherichia coli strains engineered for enhanced prenyl diphosphate production has enabled the heterologous synthesis of cantleyine precursors and related compounds [10]. These microbial production systems have revealed unexpected C₈ products formed through secondary methylation reactions, indicating additional complexity in the enzymatic network governing cantleyine biosynthesis [10].

| Methyltransferase Type | Substrate Preference | Product Range | Terpene Synthase Partner | Final Product |

|---|---|---|---|---|

| IPP methyltransferase | Isopentenyl diphosphate | C₆ compounds | Class I TS | Monocyclic products |

| DMAPP methyltransferase | Dimethylallyl diphosphate | C₆ compounds | Class II TS | Bicyclic products |

| Dual-substrate MT | IPP and DMAPP | C₆-C₇ range | Promiscuous TS | Polycyclic cantleyine |

| Sequential MT | Methylated prenyl PP | C₇-C₈ range | Specialized TS | Modified cantleyine |

Genetic and Metabolic Regulatory Mechanisms

The genetic regulation of cantleyine biosynthesis involves a complex hierarchical network of transcriptional control mechanisms that coordinate the expression of biosynthetic genes with cellular metabolic status and developmental programs [16] [17] [18]. This regulatory architecture ensures precise temporal and spatial control over cantleyine production, optimizing resource allocation and metabolic flux toward this specialized metabolite [19] [20].

Transcriptional regulation of cantleyine biosynthetic genes involves multiple families of transcription factors, including AP2/ERF, MYB, WRKY, bHLH, and bZIP proteins [16] [7]. These transcription factors recognize specific DNA binding motifs in the promoter regions of biosynthetic genes and modulate their expression in response to developmental cues, environmental stimuli, and metabolic signals [17] [7]. The AP2/ERF family members appear to play particularly important roles in coordinating the expression of early pathway genes involved in precursor synthesis, while MYB and WRKY factors primarily regulate late-stage enzymatic steps [16] [7].

The genetic organization of cantleyine biosynthetic genes varies among different plant species, with some genes clustered in operons while others are dispersed throughout the genome [21] [18]. Gene clustering facilitates coordinated regulation through shared promoter elements and chromatin modifications, while dispersed genes are subject to independent regulatory control [18] [22]. This mixed organizational pattern allows for both coordinated pathway activation and fine-tuned modulation of individual enzymatic steps [21] [18].

Metabolic regulatory mechanisms control cantleyine biosynthesis through multiple feedback and feedforward loops that sense pathway flux and adjust enzymatic activities accordingly [19] [20]. Allosteric regulation of key enzymes by pathway intermediates and end products prevents metabolic imbalances and maintains homeostatic control over secondary metabolite production [19]. Additionally, post-translational modifications such as phosphorylation and methylation modulate enzyme activities in response to cellular energy status and stress conditions [17] [20].

The integration of genetic and metabolic control mechanisms creates a robust regulatory network capable of responding to both internal and external perturbations [19] [20]. Hormone signaling pathways, particularly those involving jasmonic acid and methyl jasmonate, strongly influence cantleyine biosynthetic gene expression and pathway activity [16] [7]. Environmental stress factors, including pathogen attack and abiotic stress, can rapidly activate cantleyine production through transcriptional upregulation and metabolic reprogramming [16] [21].

Epigenetic mechanisms contribute additional layers of regulatory control over cantleyine biosynthesis through DNA methylation, histone modifications, and chromatin remodeling [17] [18]. These modifications can establish heritable changes in gene expression patterns that persist across cell divisions and developmental transitions [18] [22]. Small regulatory RNAs, including microRNAs and long non-coding RNAs, provide post-transcriptional control over biosynthetic gene expression and pathway flux [17] [7].

| Regulatory Level | Mechanism Type | Key Components | Response Time | Functional Impact |

|---|---|---|---|---|

| Transcriptional | DNA-binding TFs | AP2/ERF, MYB, WRKY | Hours to days | Gene expression control |

| Post-transcriptional | RNA regulation | microRNAs, RBPs | Minutes to hours | mRNA stability/translation |

| Post-translational | Protein modification | Kinases, methylases | Seconds to minutes | Enzyme activity |

| Metabolic | Allosteric control | Substrates, products | Milliseconds | Pathway flux |

| Epigenetic | Chromatin modification | DNA methylation, histones | Days to generations | Stable gene silencing |